Substitution Pattern Differentiation: 2-Methyl and 6-Ethyl Groups vs. Mono-Substituted Analogs
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (MW 212.70, LogP ~3.7) contains both 2-methyl and 6-ethyl substituents on the thienopyrimidine core . In contrast, the closest analog 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7) lacks the 2-methyl group (MW 198.67, LogP ~2.9), while 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS 56843-79-9) lacks the 6-ethyl group (MW 184.65, LogP ~2.9) [1]. This dual alkylation pattern increases molecular weight by 14–28 Da and lipophilicity by ~0.8 LogP units, which can significantly influence reactivity and biological target engagement [2].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 212.70; XLogP3 ~3.7 |
| Comparator Or Baseline | 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (MW 198.67; XLogP3 ~2.9) and 4-Chloro-2-methylthieno[2,3-d]pyrimidine (MW 184.65; XLogP3 ~2.9) |
| Quantified Difference | MW increase of 14.03 Da vs. 81136-42-7 and 28.05 Da vs. 56843-79-9; LogP increase of ~0.8 |
| Conditions | Physicochemical property calculations (XLogP3) |
Why This Matters
The distinct physicochemical profile ensures the correct reactivity and partitioning behavior in synthetic and biological applications, preventing failed reactions or inaccurate biological readouts if a simpler analog is substituted.
- [1] PubChem. 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CID 818255). Accessed 2026. View Source
- [2] Ali, E.M.H.; Abdel-Maksoud, M.S.; Oh, C.H. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorg. Med. Chem. 2019, 27, 1159-1194. View Source
